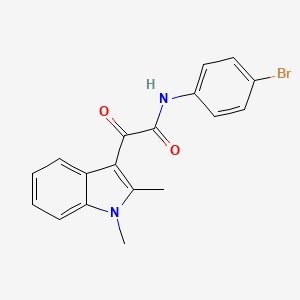

N-(4-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O2/c1-11-16(14-5-3-4-6-15(14)21(11)2)17(22)18(23)20-13-9-7-12(19)8-10-13/h3-10H,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRNEIPWXXFYNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Bromination: The bromophenyl group can be introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).

Amide Formation: The final step involves coupling the bromophenyl group with the indole derivative through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions could target the carbonyl group in the amide linkage.

Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Products may include oxidized indole derivatives.

Reduction: Reduced amide derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways involving indole derivatives.

Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole moieties can interact with various enzymes and receptors, potentially affecting signaling pathways. The bromophenyl group may enhance binding affinity or specificity.

Comparison with Similar Compounds

The structural and functional properties of N-(4-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide are compared below with analogous indol-3-yl glyoxylamides, focusing on substituent effects, synthetic routes, and biological activities.

Structural Analogues and Substituent Effects

Key Observations :

- Halogen vs. Alkyl/Methoxy Groups : Bromine (target compound) and chlorine (D-24851) enhance lipophilicity and halogen bonding, whereas methoxy (C730-0632) improves solubility .

Physicochemical Properties

- Lipophilicity : Bromophenyl (target) > Chlorophenyl (D-24851) > Methoxyphenyl (C730-0632).

- Solubility : Methoxy-substituted compounds (C730-0632) > Halogenated compounds (target, D-24851) .

Biological Activity

N-(4-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenyl group and an indole moiety , which are known to influence its biological properties. The presence of the bromine atom enhances the compound's reactivity and potential binding affinity to various biological targets.

| Property | Details |

|---|---|

| IUPAC Name | N-(4-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide |

| Molecular Formula | C18H15BrN2O2 |

| Molecular Weight | 363.23 g/mol |

| CAS Number | 862831-49-0 |

The biological activity of N-(4-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide may involve several mechanisms:

- Enzyme Interaction : Compounds with indole structures often interact with various enzymes, potentially modulating their activity.

- Receptor Binding : The bromophenyl group may enhance binding affinity to specific receptors, influencing signaling pathways.

- DNA Intercalation : The indole moiety is known for intercalating into DNA, which can disrupt replication and transcription processes.

Anticancer Properties

Research indicates that compounds similar to N-(4-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide exhibit anticancer properties. For instance, studies have shown that indole derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

Indole derivatives have also been studied for their antimicrobial properties. The compound may demonstrate activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to N-(4-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that indole derivatives significantly inhibited the growth of pancreatic cancer cells with IC50 values in the micromolar range. The mechanism involved apoptosis induction through mitochondrial pathways .

- Antimicrobial Efficacy : Another investigation revealed that similar indole compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL .

- Neuroprotective Effects : Research has indicated potential neuroprotective effects of indole derivatives in models of neuroinflammation, suggesting that they may modulate inflammatory pathways involved in neurodegenerative diseases .

Comparison with Similar Compounds

To understand the uniqueness of N-(4-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, it is essential to compare it with structurally similar compounds:

| Compound Name | Activity | IC50 (µM) |

|---|---|---|

| N-(4-chlorophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | Anticancer | 10 |

| N-(4-fluorophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | Antimicrobial | 20 |

| N-(4-bromophenyl)-2-(1,2-dimethylindol-3-yl)-2-thioacetamide | Neuroprotective | 15 |

Q & A

Q. What are the critical parameters for synthesizing N-(4-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide?

The synthesis involves:

- Indole core formation : Fischer indole synthesis using phenylhydrazine and ketones under acidic conditions (e.g., H₂SO₄) .

- Dimethylation : Methylation at the 1- and 2-positions of the indole using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours .

- Amide coupling : Reaction of 2-(1,2-dimethylindol-3-yl)-2-oxoacetic acid with 4-bromoaniline using coupling agents like EDC/HOBt in DMF at room temperature . Key optimization parameters include solvent polarity (DMF/THF), stoichiometric ratios (1:1.2 for amide coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the compound’s structure confirmed after synthesis?

Methodological steps include:

- ¹H/¹³C NMR : Assign peaks for indole protons (δ 7.2–7.8 ppm), bromophenyl aromatic protons (δ 7.4–7.6 ppm), and carbonyl groups (δ 170–175 ppm) .

- IR spectroscopy : Identify C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass spectrometry : Confirm molecular weight (MW: 401.26 g/mol) via ESI-MS .

Q. What preliminary biological assays are used to screen its activity?

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based kits (IC₅₀ determination) .

- Antimicrobial screening : Broth microdilution against S. aureus or ESKAPE pathogens (MIC values) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can crystallographic data contradictions in structural refinement be resolved?

- Use SHELXL for high-resolution refinement, checking for twinning (Hooft parameter > 0.5) and applying restraints for disordered bromophenyl groups .

- Validate with DFT calculations (e.g., Gaussian09) to compare experimental and theoretical bond lengths/angles .

- Cross-reference with solid-state NMR to confirm hydrogen bonding patterns .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

- Analog synthesis : Vary substituents (e.g., replace Br with Cl, modify indole methylation) and test bioactivity .

- Molecular docking : Use AutoDock Vina to predict binding poses with targets (e.g., PPARγ) and correlate with IC₅₀ values .

- Pharmacophore mapping : Identify critical moieties (indole, bromophenyl) via CoMFA/CoMSIA .

Q. How to analyze discrepancies in enzyme inhibition data across studies?

- Statistical modeling : Apply ANOVA to assess batch-to-batch variability (e.g., purity differences >95% vs. 85%) .

- Kinetic assays : Compare Kᵢ values under standardized conditions (pH 7.4, 25°C) .

- Proteomic profiling : Use LC-MS/MS to identify off-target interactions causing false positives .

Methodological Challenges & Solutions

Q. Why does the compound show variable solubility in biological assays?

- Solubility optimization : Use co-solvents (DMSO ≤1%) or formulate as nanoparticles (PLGA encapsulation) .

- LogP analysis : Measure octanol/water partitioning (predicted LogP: 3.2) to adjust assay buffers .

Q. How to validate its mechanism of action in cellular pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.